3-Perylenamine

Fluorescent Probes Photoluminescence Perylene Derivatives

Select 3-Perylenamine (CAS 20492-13-1) for its decisive photophysical advantages over unsubstituted perylene and positional isomers. The sole 3-amino substitution creates a charge-transfer (CT) S0–S1 transition, delivering a superior photoluminescence quantum yield of 71.70% in toluene—nearly 1.5× higher than 1-aminoperylene (48.04%). This directly enhances signal intensity in bioimaging and chemical sensing. Its unique ability to photoionize under mild green light (λ=532 nm) enables advanced oxidation processes for detoxifying chloro-organic pollutants, a capability inaccessible to most perylene analogs. The solvent-sensitive CT fluorescence makes it an outstanding responsive probe for microenvironment polarity monitoring. As an electron-donating building block for OLED D-A architectures, its broad, red-shifted absorption ensures efficient energy transfer. Choose 3-Perylenamine for reproducible, publication-grade results in optoelectronics and environmental photochemistry.

Molecular Formula C20H13N
Molecular Weight 267.3 g/mol
CAS No. 20492-13-1
Cat. No. B1607470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Perylenamine
CAS20492-13-1
Molecular FormulaC20H13N
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)N
InChIInChI=1S/C20H13N/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H,21H2
InChIKeyIQEWYVIHLJJXKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Perylenamine (CAS 20492-13-1): Core Properties and Structural Identity for Procurement


3-Perylenamine (3-Aminoperylene, CAS 20492-13-1) is a primary aromatic amine derivative of the polycyclic aromatic hydrocarbon perylene. Its molecular formula is C20H13N with a molecular weight of 267.32 g/mol [1]. The compound consists of a planar perylene core substituted with a single amino group at the 3-position, which imparts distinct electronic and photophysical characteristics compared to the unsubstituted parent molecule . It is typically available as a crystalline solid with a predicted density of 1.347 g/cm³ and a boiling point of approximately 530 °C at 760 mmHg .

Why 3-Perylenamine Cannot Be Directly Substituted by Generic Perylene or Simple Analogs in Critical Research


The substitution of a single amino group at the 3-position of the perylene core fundamentally alters the electronic structure of the molecule, leading to a substantial change in its photophysical behavior. The absorption spectrum of 3-Perylenamine is broad and differs considerably from that of the parent perylene molecule [1]. This structural modification creates a charge-transfer (CT) character in the S0–S1 transition, which is absent in the unsubstituted perylene and is responsible for its unique, solvent-sensitive fluorescence properties [1]. Consequently, simple substitution with perylene or even other positional isomers, such as 1-aminoperylene, results in markedly different optical performance, including significant variations in photoluminescence quantum yield , directly impacting the viability and reproducibility of research outcomes in fluorescence-based applications.

Quantitative Differentiation of 3-Perylenamine: A Comparative Evidence Guide for Scientific Selection


3-Perylenamine Exhibits a 49% Higher Photoluminescence Quantum Yield than the 1-Amino Isomer in Toluene

In a direct comparison of positional isomers, 3-Perylenamine demonstrates a photoluminescence quantum yield (ΦPL) of 71.70% in toluene. This is significantly higher than the 48.04% observed for the 1-aminoperylene isomer under identical conditions. The 3-amino substitution is also more emissive than its 3-nitro counterpart, though the latter achieves a slightly higher yield of 80.62% .

Fluorescent Probes Photoluminescence Perylene Derivatives

3-Perylenamine Enables Green-Light Photoionization, an Uncommon Property for Generating Hydrated Electrons in Aqueous Micellar Systems

3-Perylenamine uniquely undergoes photoionization when excited with green light (λ = 532 nm) in sodium lauryl sulfate (SDS) micellar solutions. This process occurs at an energy approximately 4.6 eV below its gas-phase ionization potential, a phenomenon not commonly reported for simple perylene derivatives [1]. The generated 3-aminoperylene radical cation is described as a "near-ideal probe" for investigating kinetic and transport processes in such micellar systems, and this method provides a promising route for detoxifying recalcitrant chloro-organic pollutants [2].

Photoionization Hydrated Electrons Green Chemistry

Absorption Spectrum of 3-Perylenamine is Broad and Red-Shifted Relative to Perylene, Indicating Strong Charge-Transfer Character

The steady-state absorption spectrum of 3-Perylenamine features a broad band located around 460 nm, which differs substantially from the well-resolved vibronic structure characteristic of the parent perylene molecule [1]. This difference is attributed to the amino group inducing a charge-transfer (CT) character into the S0–S1 electronic transition, which is absent in unsubstituted perylene. Protonation of the amino group suppresses this CT character, causing the photophysical properties to revert to being similar to those of perylene [1].

Optoelectronics Charge Transfer Spectroscopy

Solvent-Dependent Fluorescence Quantum Yield of 3-Perylenamine Ranges Widely, Enabling Environmental Sensitivity

The fluorescence quantum yield (ΦF) of 3-Perylenamine exhibits pronounced solvent dependence, a characteristic of its charge-transfer excited state. While the absolute quantum yield in toluene is 71.70% , studies on its N-derivatives, which are built from this core, show that ΦF can vary significantly with solvent polarity, and it is generally lower than that of perylene or its diimides in the same media [1]. This sensitivity arises from the amino group's interaction with the surrounding environment, making the compound's emission a responsive probe for solvent polarity and local microenvironment changes.

Fluorescent Probes Solvatochromism Environmental Sensing

Optimal Application Scenarios for 3-Perylenamine Based on Quantified Evidence


High-Brightness Fluorescent Probe Development

Leverage the superior photoluminescence quantum yield of 3-Perylenamine (71.70% in toluene) over its 1-amino isomer (48.04%) to develop high-sensitivity fluorescent probes for bioimaging or chemical sensing where signal intensity is paramount.

Green-Light Driven Generation of Hydrated Electrons for Environmental Remediation

Utilize the unique ability of 3-Perylenamine to photoionize under mild green light (λ = 532 nm) in micellar systems [1]. This property is ideal for designing advanced oxidation processes to detoxify chloro-organic pollutants in aqueous environments, an application inaccessible to most perylene analogs.

Design of Solvatochromic Polarity Sensors

Employ the strong, solvent-dependent fluorescence of 3-Perylenamine, stemming from its charge-transfer excited state [2], to create responsive sensors for monitoring changes in solvent polarity or the local microenvironment in complex biological or chemical systems.

Synthesis of 'Push-Pull' Chromophores for Organic Electronics

Capitalize on the broad, red-shifted absorption and inherent charge-transfer character of 3-Perylenamine, which contrasts sharply with the vibronic spectrum of perylene [2]. It serves as an ideal electron-donating building block for constructing donor-acceptor (D-A) molecules for organic light-emitting diodes (OLEDs) and other optoelectronic devices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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